molecular formula C8H10N4O2S B3318709 6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017486-08-6

6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B3318709
CAS RN: 1017486-08-6
M. Wt: 226.26 g/mol
InChI Key: BYASGLTVXRIVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds . These compounds are known for their wide bioactivities and are often used as synthetic intermediates in pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves various synthetic approaches . For instance, one method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives are diverse. For example, these compounds have been synthesized and evaluated for their anticonvulsant activity against MES-induced seizures .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can be predicted using various computational methods. For example, the second-order nonlinear optical properties of these compounds have been investigated using the ICT mechanism .

Scientific Research Applications

Anticancer Applications

This compound and its derivatives have shown potential in the field of cancer research . They have been found to exhibit anticancer properties, making them a promising area of study for the development of new cancer treatments .

Antimicrobial Applications

The compound has demonstrated antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria .

Analgesic and Anti-inflammatory Applications

The compound has been found to have analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation .

Antioxidant Applications

The compound has shown antioxidant activity . Antioxidants are important in protecting the body’s cells from damage, suggesting potential health benefits .

Antiviral Applications

The compound has demonstrated antiviral properties . This suggests potential applications in the development of new antiviral drugs .

Enzyme Inhibition

The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes .

Antitubercular Applications

The compound has shown potential as an antitubercular agent . This suggests potential applications in the treatment of tuberculosis .

Nonlinear Optical Applications

The compound has been studied for its second-order nonlinear optical properties . These properties are used in a wide range of applications such as frequency generation, high processing of optical information, handling of high-density optical data storage devices, image processing techniques, bio-imaging, laser technology, and other highly NLO-influenced industrial applications .

Mechanism of Action

Target of Action

Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to inhibit enzymes such asshikimate dehydrogenase and PARP-1 and EGFR . These enzymes play crucial roles in various biological processes, including the biosynthesis of aromatic amino acids and DNA repair pathways, respectively .

Mode of Action

Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to interact with their targets, leading to inhibition of the enzymes’ activities . This interaction can result in changes in the normal functioning of the enzymes, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to affect theshikimate pathway and DNA repair pathways . The shikimate pathway is involved in the biosynthesis of aromatic amino acids, while DNA repair pathways are crucial for maintaining genomic stability .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit various biological activities, includingantibacterial, anticancer, antiviral, antiproliferative, analgesic, anti-inflammatory, and antioxidant properties .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class .

Future Directions

The future directions for research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives are promising. These compounds have potential applications in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . Furthermore, some derivatives have shown potential as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .

properties

IUPAC Name

2-(3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-2-6-9-10-8-12(6)11-5(4-15-8)3-7(13)14/h2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYASGLTVXRIVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 3
6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 4
6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 5
6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 6
Reactant of Route 6
6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.